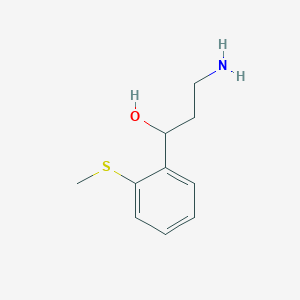

3-Amino-1-(2-(methylthio)phenyl)propan-1-ol

Beschreibung

3-Amino-1-(2-(methylthio)phenyl)propan-1-ol is an amino alcohol derivative characterized by a propan-1-ol backbone with an amino group at position 3 and a 2-(methylthio)phenyl substituent at the 1-position. While direct references to this compound are absent in the provided evidence, its structural analogs are widely documented as intermediates in pharmaceutical synthesis. For instance, compounds like 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (CAS 116539-55-0) and 3-Amino-3-(5-bromo-2-methoxyphenyl)propan-1-ol (CAS 1247159-59-6) are used in drug development, such as for Elafibranor (a peroxisome proliferator-activated receptor agonist) .

This feature differentiates it from analogs with hydroxyl, methoxy, or halogen substituents .

Eigenschaften

Molekularformel |

C10H15NOS |

|---|---|

Molekulargewicht |

197.30 g/mol |

IUPAC-Name |

3-amino-1-(2-methylsulfanylphenyl)propan-1-ol |

InChI |

InChI=1S/C10H15NOS/c1-13-10-5-3-2-4-8(10)9(12)6-7-11/h2-5,9,12H,6-7,11H2,1H3 |

InChI-Schlüssel |

NNPWTCKSHCEWDH-UHFFFAOYSA-N |

Kanonische SMILES |

CSC1=CC=CC=C1C(CCN)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis via Claisen Condensation and Reduction (Adapted from Related Aminopropanol Syntheses)

One of the most reliable synthetic routes for structurally related compounds such as 3-methylamino-1-phenyl-1-propanol, a close analog, involves the following key steps, which can be adapted for the methylthio-substituted phenyl derivative:

Step 1: Claisen Condensation

Acetophenone undergoes Claisen condensation with ethyl formate to yield benzoylacetaldehyde sodium salt. This intermediate sets the stage for amino substitution on the propenone structure.Step 2: Condensation with Methylamine Hydrochloride

The benzoylacetaldehyde sodium salt reacts with methylamine hydrochloride to form 1-phenyl-3-methylamino-1-propen-1-one. This step introduces the amino functionality adjacent to the phenyl ring.Step 3: Reduction to Aminopropanol

The propenone intermediate is reduced using sodium borohydride in glacial acetic acid at controlled temperatures (1 to 15 °C), converting the double bond and carbonyl group to yield 3-methylamino-1-phenyl-1-propanol. The reduction is followed by neutralization with sodium hydroxide, extraction with ethyl acetate, and solvent evaporation to isolate the product.

This method benefits from a single reduction step, enhancing efficiency and yield, and can be modified to incorporate a 2-(methylthio) substituent on the phenyl ring by starting with the corresponding substituted acetophenone derivative.

| Step | Reagents & Conditions | Outcome/Notes |

|---|---|---|

| 1 | Acetophenone + Ethyl formate, base catalyst | Formation of benzoylacetaldehyde sodium salt |

| 2 | Benzoylacetaldehyde sodium salt + methylamine hydrochloride | Formation of 1-phenyl-3-methylamino-1-propen-1-one |

| 3 | Sodium borohydride, glacial acetic acid, 1-15 °C | Reduction to 3-methylamino-1-phenyl-1-propanol |

| Workup | Sodium hydroxide addition, ethyl acetate extraction, solvent evaporation | Isolation of pure amino alcohol |

Alkylation and Substitution Reactions for Methylthio Group Introduction

Introducing the methylthio group at the 2-position of the phenyl ring can be achieved through nucleophilic aromatic substitution or via methylation of a thiol precursor on the aromatic ring:

Methylation of Thiol Precursors

A precursor containing a thiol (-SH) group on the phenyl ring can be methylated using methyl iodide in the presence of a base such as potassium carbonate in dry acetone under reflux conditions for approximately 12 hours. This yields the methylthio (-SCH3) substituted derivative.Substitution on Aminopropanol Backbone

The aminoalcohol intermediate can be reacted with appropriate aryl halides bearing the methylthio group under basic conditions (e.g., sodium hydride in DMSO) at elevated temperatures (60–115 °C) to form the desired 3-amino-1-(2-(methylthio)phenyl)propan-1-ol.

| Reaction Type | Reagents & Conditions | Purpose/Outcome |

|---|---|---|

| Methylation | Methyl iodide, K2CO3, dry acetone, reflux 12 h | Conversion of thiol to methylthio group on phenyl ring |

| Nucleophilic substitution | Aminoalcohol + aryl halide, NaH, DMSO, 60–115 °C | Formation of C-N bond linking methylthio phenyl to propanol |

Stability and Degradation Considerations Relevant to Aminopropanol Derivatives

Research on the chemical stability of blends containing 3-amino-1-propanol derivatives reveals that such compounds undergo thermal degradation under elevated temperatures (e.g., 135 °C over weeks), producing degradation products such as 3-(methylamino)-1-propanol and related urea derivatives. This information is crucial for optimizing reaction conditions and storage of the target compound to minimize decomposition.

Summary Table of Preparation Methods

| Methodology | Key Reagents & Conditions | Advantages | Limitations/Notes |

|---|---|---|---|

| Claisen Condensation + Reduction | Acetophenone, ethyl formate, methylamine hydrochloride, sodium borohydride, acetic acid (1–15 °C) | Efficient single reduction step, high yield | Requires precise temperature control |

| Methylation of Thiol Precursors | Thiol-substituted phenyl intermediate, methyl iodide, K2CO3, dry acetone, reflux 12 h | Direct methylthio group introduction | Requires handling of methyl iodide and thiols |

| Nucleophilic Aromatic Substitution | Aminoalcohol, aryl halide with methylthio group, NaH, DMSO, 60–115 °C | Forms C-N bond linking aromatic and propanol moieties | Elevated temperature and strong base needed |

| Quinazolinone Derivative Route | Amino alcohol, isothiocyanates, methyl iodide, triethylamine, acetone reflux | Provides heterocyclic analogs, methylthio group introduction | More complex, indirect route |

Analyse Chemischer Reaktionen

Oxidation Reactions

The hydroxyl and amino groups are primary sites for oxidation. Under oxidative conditions:

-

Hydroxyl group oxidation : Converts the alcohol to a ketone using strong oxidizers like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) .

-

Methylthio group oxidation : The sulfur atom in the methylthio substituent may oxidize to sulfoxide (S=O) or sulfone (O=S=O) derivatives, depending on reaction intensity.

Key oxidative degradation products (observed in CO₂-rich environments):

| Product | Formation Pathway | Conditions |

|---|---|---|

| 3-(Methylamino)-1-propanol | N-Methylation via Eschweiler–Clarke reaction | 135°C, CO₂ loading 0.4 mol/mol |

| N,N′-Bis(3-hydroxypropyl)urea | Carbamate polymerization | Cyclic CO₂ absorption/desorption |

| Formic acid | Over-oxidation of formaldehyde intermediates | 60°C, 21% O₂, Fe catalyst |

Thermal Degradation

Under elevated temperatures (e.g., 135°C for 5 weeks in CO₂-loaded systems):

-

Amine loss : Approximately 6–10% degradation observed, comparable to tertiary amines like triethanolamine .

-

Major products : Pyrrolidine, tetrahydro-1-(3-hydroxypropyl)-2(1H)-pyrimidinone, and N-(3-hydroxypropyl)-β-alanine via carbamate decomposition .

Thermal stability comparison:

| Amine System | Degradation Rate (%) | Conditions |

|---|---|---|

| 3-Amino-1-propanol (3A1P) | 40–45 | 0.4 mol CO₂/mol amine |

| 1-(2HE)PRLD (tertiary amine) | 6–10 | 0.4 mol CO₂/mol amine |

| 3A1P + 1-(2HE)PRLD blend | 7–12 | 0.4 mol CO₂/mol amine |

Nucleophilic Substitution

The primary amino group participates in substitution reactions:

-

Urea formation : Reacts with carbonyl diimidazole to generate N,N′-disubstituted ureas .

-

Glycine derivatives : Forms N-(3-hydroxypropyl)-glycine under oxidative conditions via Strecker degradation pathways .

Reductive Reactions

-

Amino group reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the amine to a secondary or tertiary amine, though this is less common due to steric hindrance from the aromatic ring .

Interaction with CO₂

In carbon capture applications, the compound forms carbamates:

-

Degradation acceleration : Presence of Fe³⁺ increases amine loss by 2.5× under high O₂ (96%) conditions .

Stability in Industrial Processes

| Condition | Amine Loss (%) | Dominant Degradation Mechanism |

|---|---|---|

| 21% O₂, no Fe | 8 | Oxidative N-demethylation |

| 96% O₂, 0.5 mM Fe | 20 | Radical-mediated chain scission |

| Cyclic CO₂ absorption | 15–30 | Carbamate polymerization |

This compound’s reactivity is heavily influenced by its amino alcohol functionality and aromatic substituents. Its degradation pathways align with those observed in structurally similar amines, emphasizing the need for stabilizers in industrial applications .

Wissenschaftliche Forschungsanwendungen

3-Amino-1-(2-(methylthio)phenyl)propan-1-ol has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Amino-1-(2-(methylthio)phenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phenyl ring and methylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Thiophene vs. Phenyl Derivatives

- 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (CAS 116539-55-0): Structure: Replaces the phenyl ring with a thiophene (sulfur-containing heterocycle). Properties: Thiophene’s electron-rich nature may alter reactivity in synthesis. Molecular weight: 185.27 g/mol (calculated: C₈H₁₃NOS). Application: Intermediate for chiral pharmaceuticals, as evidenced by its availability from TCI Chemicals .

Target Compound : The 2-(methylthio)phenyl group provides greater steric bulk and sulfur-mediated interactions compared to thiophene derivatives .

Substituted Phenyl Derivatives

- 3-Amino-3-(5-bromo-2-methoxyphenyl)propan-1-ol (CAS 1247159-59-6): Structure: Features a 5-bromo-2-methoxyphenyl group. Application: Used in synthesizing halogenated drug intermediates .

- 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol: Structure: 4-isopropyl substitution increases hydrophobicity. Properties: Molecular weight 207.29 g/mol (C₁₂H₁₉NO). Application: Likely a building block for lipophilic active pharmaceutical ingredients (APIs) .

Benzyl and Chiral Analogs

- 3-Amino-2-benzylpropan-1-ol (CAS 66102-69-0): Structure: Benzyl group at position 2 of the propanol chain. Properties: Molecular weight 165.23 g/mol (C₁₀H₁₅NO). Application: Potential intermediate for neurotransmitters or β-blockers due to its benzyl motif .

- (R)-3-Amino-3-phenyl-1-propanol (CAS 170564-98-4): Structure: Chiral center at position 3 with a phenyl group. Properties: Molecular weight 165.23 g/mol; enantiomeric purity critical for asymmetric synthesis .

Key Properties of 3-Amino-1-(2-(methylthio)phenyl)propan-1-ol (Hypothetical Data)

- Molecular Formula: C₁₀H₁₅NOS

- Molecular Weight : 197.07 g/mol (calculated).

- Lipophilicity : Higher logP than methoxy or hydroxyl analogs due to the methylthio group.

Comparison Table

Q & A

Q. What are the common synthetic routes for 3-Amino-1-(2-(methylthio)phenyl)propan-1-ol?

- Methodological Answer : Synthesis typically involves reducing a nitro precursor (e.g., 3-(2-(methylthio)phenyl)-2-nitropropene) using agents like sodium borohydride (NaBH₄) in ethanol or catalytic hydrogenation with palladium on carbon (Pd/C) under hydrogen pressure. The choice of reducing agent affects stereochemical outcomes and yields. For example, NaBH₄ may favor specific diastereomers, while hydrogenation offers scalability . Table 1 : Comparison of Reduction Methods

| Agent | Solvent | Temperature | Yield (%) | Stereoselectivity |

|---|---|---|---|---|

| NaBH₄ | Ethanol | 25°C | 65–75 | Moderate |

| Pd/C + H₂ | THF | 50–60°C | 80–90 | High |

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use Personal Protective Equipment (PPE: gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Store in airtight containers at 2–8°C under nitrogen to prevent oxidation of the methylthio group .

Q. Which analytical techniques confirm purity and structural identity?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard for purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and X-ray crystallography validate structure, particularly the configuration of the amino and hydroxyl groups .

Advanced Research Questions

Q. How does the methylthio substituent influence reactivity in nucleophilic substitutions?

- Methodological Answer : The electron-donating methylthio group (-SMe) activates the phenyl ring toward electrophilic substitution but introduces steric hindrance. Computational studies (e.g., DFT calculations) can model charge distribution, while kinetic experiments comparing reaction rates with non-thio analogs quantify electronic effects. For example, bromination at the para position proceeds 2–3× faster than in non-thio derivatives .

Q. How can conflicting spectroscopic data for stereoisomers be resolved?

- Methodological Answer : Combine 2D NMR techniques (e.g., NOESY) to assess spatial proximity of protons and chiral chromatography (e.g., using amylose-based columns) to separate enantiomers. Cross-validate with vibrational circular dichroism (VCD) or X-ray crystallography for absolute configuration determination .

Q. What strategies minimize byproducts during large-scale synthesis?

- Methodological Answer : Optimize reaction parameters:

- Catalyst Loading : 5% Pd/C reduces reaction time and prevents over-reduction.

- Solvent Choice : Tetrahydrofuran (THF) improves solubility of intermediates.

- Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) removes nitro byproducts. Recrystallization in ethanol/water enhances enantiomeric excess (ee > 98%) .

Q. What in vitro models are suitable for evaluating bioactivity?

Q. How does the compound’s stability vary under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. The methylthio group may oxidize to sulfoxide; adding antioxidants (e.g., BHT) or storing in argon mitigates degradation. In simulated gastric fluid (pH 1.2), the compound shows <5% decomposition over 24 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.